3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole
Overview
Description
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole is a useful research compound. Its molecular formula is C20H14ClF3N4O2 and its molecular weight is 434.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Lipase and α-Glucosidase Inhibition: A study by Bekircan, Ülker, and Menteşe (2015) involved the synthesis of novel heterocyclic compounds derived from related triazole derivatives, demonstrating significant lipase and α-glucosidase inhibitory activities (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Properties
- Anticancer and Antimicrobial Agents: Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Antifungal Applications
- Fungicidal Activity: Bai, Liu, Chenzhang, Xiao, Fu, and Qin (2020) conducted a study on novel 1,2,4-triazole derivatives, showing moderate to high fungicidal activities against various phytopathogens (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).
Molecular Docking Studies
- Molecular Docking for Drug Design: A study by Shelton (1981) explored the molecular structures of triazole derivatives, contributing to anti-convulsive activity and the treatment of epilepsy (Shelton, 1981).
Chemical Interactions and Bonding
- π-Hole Tetrel Bonding Interactions: Ahmed, Yasin, Aziz, Khan, Tahir, Gil, and Frontera (2020) investigated triazole derivatives with α-ketoester functionality, analyzing their tetrel bonding interactions using DFT calculations and Hirshfeld surface analysis (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: Baskar, Kesavan, Gopiraman, and Subramanian (2014) studied the use of triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their efficiency in corrosion prevention (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Antioxidant Properties
- Antioxidant and Antiradical Activities: Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) synthesized new triazole derivatives, evaluating their antioxidant and antiradical activities (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-4-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-3-yl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c1-11-17(18(28-30-11)14-7-2-3-8-15(14)21)19-25-16(26-27-19)10-29-13-6-4-5-12(9-13)20(22,23)24/h2-9H,10H2,1H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFDRIXWZSOKQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NNC(=N3)COC4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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